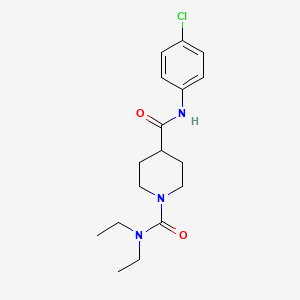
N-(1,5-dimethylhexyl)-3-(4-nitrophenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,5-dimethylhexyl)-3-(4-nitrophenyl)acrylamide, commonly known as DPHA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPHA is a yellow powder that is soluble in organic solvents and is used as a starting material in the synthesis of various compounds.
Mecanismo De Acción
DPHA is a small molecule that can interact with various biological targets such as enzymes and receptors. The mechanism of action of DPHA depends on the specific target it interacts with. For example, DPHA can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system. DPHA can also interact with receptors such as GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects:
DPHA has been shown to have various biochemical and physiological effects on living organisms. In vitro studies have shown that DPHA can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the nervous system. DPHA has also been shown to interact with GABA-A receptors, which can lead to an increase in the release of neurotransmitters in the brain. In vivo studies have shown that DPHA can induce sedation and hypnosis in animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPHA has several advantages and limitations for lab experiments. One of the advantages of DPHA is its versatility as a starting material in the synthesis of various compounds. DPHA is also relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one of the limitations of DPHA is its potential toxicity. DPHA has been shown to induce sedation and hypnosis in animals, which can be a concern for researchers working with DPHA.
Direcciones Futuras
There are several future directions for research on DPHA. One direction is to explore the potential applications of DPHA in the field of materials science. DPHA has been shown to be a building block in the synthesis of functional materials such as sensors and electronic devices. Another direction is to study the mechanism of action of DPHA in more detail. DPHA has been shown to interact with various biological targets, and further research can help to elucidate the specific mechanisms of action. Finally, future research can focus on the development of safer and more effective derivatives of DPHA for use in biomedical research.
Métodos De Síntesis
DPHA is synthesized by reacting 4-nitrophenylacrylic acid with 1,5-dimethylhexylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or tetrahydrofuran. After the reaction, the product is purified using column chromatography to obtain pure DPHA.
Aplicaciones Científicas De Investigación
DPHA is a versatile compound that has potential applications in various fields such as organic chemistry, materials science, and biomedical research. In organic chemistry, DPHA is used as a starting material in the synthesis of various compounds such as fluorescent dyes, liquid crystals, and polymers. In materials science, DPHA is used as a building block in the synthesis of functional materials such as sensors, catalysts, and electronic devices. In biomedical research, DPHA is used as a tool to study the mechanism of action of various enzymes and receptors.
Propiedades
IUPAC Name |
(E)-N-(6-methylheptan-2-yl)-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)5-4-6-14(3)18-17(20)12-9-15-7-10-16(11-8-15)19(21)22/h7-14H,4-6H2,1-3H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSRJCVPEHLFLT-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(6-methylheptan-2-yl)-3-(4-nitrophenyl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(1-D-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(3-fluorophenyl)urea hydrochloride](/img/structure/B5492506.png)
![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-5-[(4-methylpiperidin-1-yl)methyl]-2-furamide](/img/structure/B5492511.png)
![5-isopropyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5492518.png)

![ethyl 3-[3-(4-bromophenyl)-8-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]-2-butenoate](/img/structure/B5492525.png)

![6-bromo-7-chloro-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5492537.png)
![4-[(4-butylphenyl)sulfonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B5492544.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2-(phenylthio)acetamide](/img/structure/B5492548.png)
![2-{[4-methyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5492549.png)
![4-[(4-tert-butyl-1,3-thiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B5492554.png)
![4-methoxy-3-methyl-N-[4-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5492555.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5492562.png)
![5-oxo-N-(4-phenoxyphenyl)-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5492571.png)